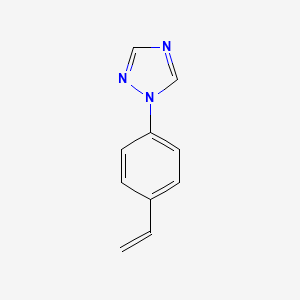

1-(4-vinylphenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethenylphenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-9-3-5-10(6-4-9)13-8-11-7-12-13/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJXCVMIAJUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Polymerization Techniques and Polymeric Architectures of 1 4 Vinylphenyl 1h 1,2,4 Triazole

Controlled Radical Polymerization of 1-(4-vinylphenyl)-1H-1,2,4-triazole as a Styrenic-Triazole Monomer

Controlled radical polymerization (CRP) methods are particularly valuable for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. These techniques allow for the creation of complex architectures like block copolymers and star polymers.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that has been successfully applied to a wide range of monomers, including vinyl-substituted heterocyclic compounds. daneshyari.comresearchgate.net It relies on the use of a chain transfer agent (CTA) to mediate the polymerization process, allowing for the synthesis of polymers with controlled characteristics.

The choice of the chain transfer agent (CTA) is crucial for the success of RAFT polymerization. For the polymerization of vinyl-triazole monomers, various classes of CTAs have been investigated, including dithiocarbamates, xanthates, and trithiocarbonates. nih.govmdpi.com

Dithiocarbamates : These have been shown to be highly effective for the controlled radical polymerization of 1-vinyl-1,2,4-triazole (B1205247). nih.govmdpi.com Specifically, cyanomethyl methyl(phenyl)dithiocarbamate and cyanomethyl methyl(pyridine-4-yl)dithiocarbamate have demonstrated high efficiency. mdpi.com The use of dithiocarbamate (B8719985) CTAs can suppress unfavorable transfer and termination reactions of the highly reactive growing 1-vinyl-1,2,4-triazole macroradicals. mdpi.com

Xanthates : Xanthate-type CTAs have also been employed in the RAFT polymerization of N-vinyl-1,2,4-triazole, leading to the formation of well-defined polymers, including four-arm star polymers. daneshyari.comnih.gov

Trithiocarbonates : While effective for many monomers, trithiocarbonates are generally less suitable for less activated monomers like vinyl esters and vinyl amides, where they can cause significant retardation or inhibition. researchgate.net However, they have been successfully used for the RAFT polymerization of N-vinylcarbazole, a monomer with intermediate reactivity. rsc.org For the polymerization of this compound, the styrenic nature of the monomer suggests that trithiocarbonates could be a viable option.

The effectiveness of these CTAs can be influenced by the reaction solvent. For instance, in the dithiocarbamate-mediated polymerization of 1-vinyl-1,2,4-triazole, using methanol (B129727) as a solvent resulted in polymers with a narrower polydispersity compared to when dimethylformamide (DMF) was used. mdpi.com

Kinetic studies are essential to confirm the controlled nature of a RAFT polymerization. Key indicators of a well-controlled system include:

Pseudo-first-order kinetics : A linear relationship between ln([M]₀/[M]t) and time indicates a constant concentration of propagating radicals, a hallmark of a controlled polymerization. researchgate.net

Linear evolution of molecular weight with conversion : A linear increase in the number-average molecular weight (Mn) with monomer conversion demonstrates that the polymer chains are growing at a steady rate and that termination and chain transfer reactions are minimal. researchgate.netnih.gov This linear dependence of the degree of polymerization on time further confirms that the radical polymerization is proceeding in a controlled manner. nih.govmdpi.com

In the RAFT polymerization of 1-vinyl-1,2,4-triazole using dithiocarbamate CTAs, a linear dependence of the degree of polymerization on time has been observed, confirming the controlled nature of the process. nih.govmdpi.com Similarly, for the RAFT polymerization of 4-vinylbenzaldehyde, a styrenic monomer, a linear relationship between polymer molecular weight and monomer conversion was achieved. nih.gov

A major advantage of RAFT polymerization is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions, often quantified by the polydispersity index (PDI, or Đ). rsc.org

For the RAFT polymerization of 1-vinyl-1,2,4-triazole, polymers with number-average molecular weights (Mn) ranging from 11 to 61 kDa have been synthesized with PDI values as low as 1.16. nih.govmdpi.comresearchgate.net This level of control allows for the precise tailoring of polymer properties for specific applications. The use of RAFT polymerization, in contrast to free radical polymerization, leads to a decrease in the average molecular weights and the formation of narrowly dispersed polymers. mdpi.com

| Chain Transfer Agent (CTA) | Monomer | Initiator | Solvent | Mn (kDa) | PDI (Đ) | Reference |

|---|---|---|---|---|---|---|

| Dithiocarbamates | 1-vinyl-1,2,4-triazole | AIBN | Methanol/DMF | 11 - 61 | 1.16 | nih.govmdpi.com |

| Xanthate-type tetrafunctional CTA | N-vinyl-1,2,4-triazole | Not specified | Not specified | Controlled | Low | daneshyari.com |

Other Controlled Polymerization Methods for Vinyl-Substituted Heterocyclic Monomers (e.g., Anionic Polymerization if applicable to styrenic systems)

While RAFT is a powerful technique, other controlled polymerization methods can also be considered for styrenic monomers like this compound.

Anionic Polymerization : Anionic polymerization is well-suited for styrenic monomers and can produce polymers with very narrow molecular weight distributions (Mw/Mn < 1.1). researchgate.netbohrium.com The polymerization of 1-(4-vinylphenyl)-1-phenylethylene, a structurally related AB-type difunctional monomer, has been successfully achieved using anionic initiators like sec-butyllithium, diphenylmethyllithium, and diphenylmethylpotassium. bohrium.com This resulted in soluble polymers with predictable molecular weights and relatively narrow molecular weight distributions (Mw/Mn = 1.1–1.3). bohrium.com Given the styrenic nature of this compound, anionic polymerization could be a viable method for its controlled polymerization, provided the triazole group does not interfere with the anionic propagating center.

Free Radical Polymerization of this compound

Free radical polymerization offers a simpler and often more robust method for polymer synthesis compared to controlled techniques. 1-vinyl-1,2,4-triazole readily undergoes free-radical polymerization under various conditions. mdpi.com

This can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) at elevated temperatures (e.g., 60 °C) in solvents such as DMF, DMAA, or even in bulk. mdpi.com Redox initiation systems, such as ammonium (B1175870) persulfate–urea, can also be used to lower the polymerization temperature to room temperature. mdpi.com Free radical polymerization of 1-vinyl-1,2,4-triazole can achieve high yields (up to 96%) and produce polymers with a wide range of molecular weights. mdpi.com However, a key drawback of this method is the lack of control over the polymer architecture, typically resulting in polymers with broad molecular weight distributions. mdpi.com

| Polymerization Method | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| RAFT Polymerization | Utilizes a chain transfer agent (CTA) to mediate polymerization. | Controlled molecular weight, narrow PDI, allows for complex architectures. | Requires careful selection of CTA and reaction conditions. | nih.govmdpi.com |

| Anionic Polymerization | Initiated by a strong nucleophile, suitable for styrenic monomers. | Can produce polymers with very narrow PDI. | Sensitive to impurities and functional groups. | researchgate.netbohrium.com |

| Free Radical Polymerization | Simple and robust method using radical initiators. | High yields, wide range of applicable conditions. | Lack of control over molecular weight and PDI. | mdpi.com |

Copolymerization Strategies involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating this compound with other monomers, materials with a wide range of chemical and physical characteristics can be developed.

Synthesis of Block Copolymers utilizing the this compound Unit

Block copolymers, composed of two or more distinct polymer chains linked together, are a key focus in polymer science due to their ability to self-assemble into ordered nanostructures. harth-research-group.org The synthesis of block copolymers containing the this compound unit is often achieved through controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). openrepository.comrsc.orgacs.orgijpras.com

RAFT polymerization is a highly versatile method compatible with a wide array of monomers and reaction conditions. rsc.orgacs.org The process involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chain, allowing for controlled molecular weight and narrow molecular weight distributions. acs.org For the synthesis of block copolymers, a macro-RAFT agent is first prepared by polymerizing one monomer, which is then used to initiate the polymerization of the second monomer, in this case, this compound. acs.org The order of monomer addition is crucial for successful block copolymer synthesis. acs.org

ATRP is another powerful CRP technique that utilizes a transition metal complex to reversibly activate and deactivate the polymer chain. ijpras.com This method allows for the synthesis of well-defined block copolymers with controlled architectures. cmu.educmu.edu For instance, a macroinitiator can be prepared from a first monomer, which is then used to initiate the ATRP of this compound to form a diblock copolymer. cmu.edu

The following table summarizes representative examples of block copolymer synthesis involving triazole-containing monomers.

| Polymerization Technique | Monomers | Resulting Copolymer | Key Features | Reference |

| RAFT Polymerization | 1. 2'-(4-vinyl- openrepository.comnsf.govresearchgate.net-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside 2. N-isopropylacrylamide (NIPAAm) | Thermo-responsive block copolymer | Forms reversible micelles at elevated temperatures. | nih.gov |

| ATRP | 1. 2-diethylaminoethyl methacrylate (B99206) (DEA) 2. 2-Hydroxyethyl Methacrylate (HEMA) | ABA triblock copolymer (DEA-HEMA-DEA) | Well-defined triblock copolymer with potential for drug delivery applications. | ijpras.com |

| ATRP | 1. Methyl methacrylate (MMA) 2. 2-Hydroxyethyl Methacrylate (HEMA) | ABA triblock copolymer (MMA-HEMA-MMA) | Synthesis of a triblock copolymer with distinct hydrophobic and hydrophilic segments. | ijpras.com |

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edunih.gov These structures are synthesized to combine the properties of different polymers into a single material. The primary methods for creating graft copolymers are "grafting from," "grafting to," and "grafting through". cmu.edunih.gov

In the "grafting from" approach, the main polymer chain contains initiation sites from which the side chains are grown. The "grafting to" method involves attaching pre-formed polymer chains to the backbone. The "grafting through" technique utilizes the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. cmu.edu

For polymers containing this compound, graft copolymerization can be used to introduce specific functionalities. For example, a study demonstrated the grafting of 4-(chloromethyl)styrene onto a poly(vinylidene fluoride) (PVDF) matrix, followed by functionalization with 1H-1,2,4-triazole. researchgate.net Another example involves the immobilization of triazole derivatives onto grafted copolymers based on gellan and N-vinylimidazole. nih.gov

| Grafting Technique | Backbone Polymer | Grafted Monomer/Polymer | Resulting Copolymer | Key Features | Reference |

| Photoinduced Grafting | Poly(vinylidene flouride) (PVDF) | 4-(chloromethyl)styrene, then functionalized with 1H-1,2,4-triazole | PVDF-g-PCMS-Tri | Anhydrous proton conducting membrane. | researchgate.net |

| Adsorption | Grafted copolymer of gellan and N-vinylimidazole | 1,2,4-triazole (B32235) derivative | Polymer-bioactive compound system | Studied for antimicrobial activity and controlled release. | nih.govmdpi.com |

Statistical Copolymerization Studies for Functional Co-Polymer Development

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a random distribution of monomer units along the polymer chain. The reactivity ratios of the comonomers determine the final composition and sequence distribution of the copolymer. researchgate.netnih.gov

Studies on the free-radical copolymerization of 1-vinyl-1,2,4-triazole with various monomers, such as fluoro-containing alkyl methacrylates and 1-vinyl-4,5,6,7-tetrahydroindole, have been conducted to understand the reactivity of the triazole monomer and to develop new functional materials. researchgate.netresearchgate.net For instance, in the copolymerization with fluoroalkyl methacrylates, it was found that the fluoroalkyl methacrylates are more active than 1-vinyl-1,2,4-triazole. researchgate.net In another study, the copolymerization of 1-vinyl-1,2,4-triazole (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI) showed that VTA has a higher reactivity compared to VTHI. researchgate.net

| Comonomer 1 | Comonomer 2 | Polymerization Method | Reactivity Ratios | Key Findings | Reference |

| 1-vinyl-1,2,4-triazole | Fluoro-containing alkyl methacrylates | Free-radical copolymerization | Fluoroalkyl methacrylates are more active. | Development of new highly hydrophilic copolymers. | researchgate.net |

| 1-vinyl-1,2,4-triazole (VTA) | 1-vinyl-4,5,6,7-tetrahydroindole (VTHI) | Radical copolymerization | VTA is more reactive than VTHI. | Synthesis of new thermally stable functional copolymers. | researchgate.net |

| 1-vinyl-1,2,4-triazole (VTAz) | Acrylic acid (AA) | Free radical-initiated solution polymerization | r1 = 0.404, r2 = 1.496 (FTIR, Fineman-Ross) | Random distribution of monomers with a greater amount of AA units. | hacettepe.edu.tr |

Polymer Characterization Methodologies (excluding basic physical properties)

Spectroscopic Confirmation of Polymer Structure and Monomer Incorporation (e.g., NMR, FTIR)

Spectroscopic techniques are essential for confirming the successful polymerization and incorporation of the this compound monomer into the polymer structure.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in the polymer. For poly(this compound), the FTIR spectrum would show the disappearance of the vinyl group absorption bands and the presence of characteristic peaks for the triazole ring. researchgate.netmdpi.com In copolymers, the presence of absorption bands corresponding to both monomer units confirms their incorporation. researchgate.nethacettepe.edu.tr For example, in copolymers of 1-vinyl-1,2,4-triazole and acrylic acid, the C=N stretching of the triazole ring and the C=O stretching of the carboxylic acid are observed. hacettepe.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the polymer structure, including the confirmation of monomer incorporation and the determination of copolymer composition. cmu.eduresearchgate.netresearchgate.net The disappearance of proton signals from the vinyl group and the appearance of new signals corresponding to the polymer backbone confirm polymerization. researchgate.net In block copolymers, the ¹H NMR spectrum shows a simple superposition of the signals from both polymer segments. cmu.edu

Molecular Weight and Molecular Weight Distribution Analysis (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI) of polymers. nsf.gov GPC separates polymer molecules based on their hydrodynamic volume in solution. nsf.gov By using standards of known molecular weight, the molecular weight of the synthesized polymer can be determined. nsf.govlcms.cz

For polymers of this compound, GPC is crucial for verifying the controlled nature of the polymerization. researchgate.net In controlled polymerization techniques like RAFT, a linear increase in molecular weight with monomer conversion and a narrow PDI (typically below 1.3) are expected, which can be confirmed by GPC analysis. researchgate.net

The following table presents typical characterization data for polymers containing the 1-vinyl-1,2,4-triazole unit.

| Polymer System | Characterization Technique | Key Observations | Reference |

| Poly(1-vinyl-1,2,4-triazole) | ¹H and ¹³C NMR | Confirmed the presence of CTA stabilizing and leaving groups in the polymer. | researchgate.net |

| Copolymers of 1-vinyl-1,2,4-triazole and 1-vinyl-4,5,6,7-tetrahydroindole | FTIR and NMR | Confirmed the absence of vinyl group signals and the presence of characteristic peaks for both monomer units. | researchgate.net |

| Poly(1-vinyl-1,2,4-triazole) synthesized by RAFT | GPC | Narrow molecular weight distribution. | researchgate.net |

| Block copolymers of pTHF and pSt, pMMA, or pMA | GPC and ¹H NMR | Unimodal and narrow molecular weight distributions; ¹H NMR showed superposition of signals from both blocks. | cmu.edu |

Structural Regularity and Regiochemistry in Polymerization Products

The investigation into the structural regularity and regiochemistry of polymers derived from this compound is crucial for understanding the material's macroscopic properties. These structural features, determined at the molecular level during polymerization, dictate the polymer's crystallinity, solubility, and thermal characteristics. The primary aspects of consideration are regiochemistry, which pertains to the orientation of monomer units within the polymer chain, and stereochemistry (tacticity), which describes the relative spatial arrangement of the pendant groups.

Regiochemistry: Predominance of Head-to-Tail Linkages

The polymerization of vinyl monomers like this compound predominantly proceeds via a head-to-tail regiochemistry. In this arrangement, the vinyl group's more substituted carbon (the "head") attaches to the less substituted carbon (the "tail") of the incoming monomer unit. This preference is primarily governed by two factors:

Steric Hindrance: The bulky 4-(1H-1,2,4-triazol-1-yl)phenyl substituent creates significant steric hindrance. A head-to-head arrangement would force these large pendant groups into close proximity, leading to substantial steric repulsion and a thermodynamically less stable polymer chain. The head-to-tail arrangement maximizes the distance between these groups, resulting in a more stable, lower-energy conformation.

Radical/Cationic Stability: In free-radical or cationic polymerization, the propagating species (radical or cation) is more stable when located on the carbon atom adjacent to the phenyl ring (the benzylic position). This is due to the resonance-stabilizing effect of the aromatic ring. The addition of a new monomer molecule to this propagating chain end will occur in a manner that regenerates this more stable benzylic radical or cation, thus favoring head-to-tail addition.

Consequently, the resulting polymer, poly(this compound), is expected to have a highly regular head-to-tail structure with minimal, if any, head-to-head or tail-to-tail linkages.

Stereochemistry: A Largely Atactic Configuration

The stereochemistry, or tacticity, of poly(this compound) refers to the arrangement of the 4-(1H-1,2,4-triazol-1-yl)phenyl pendant groups along the polymer backbone. The three primary possibilities are:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.

Atactic: Pendant groups are randomly arranged on either side of the chain.

For the free-radical polymerization of styrenic monomers, which is a common method for this type of compound, the resulting polymer is typically atactic. wikipedia.orgresearchgate.net This is because the energy barrier for adding the monomer in either stereochemical orientation is very similar at typical polymerization temperatures, leading to a random distribution of the pendant groups.

The bulky nature of the 4-(1H-1,2,4-triazol-1-yl)phenyl group is not generally sufficient to direct the stereochemistry in a conventional free-radical polymerization, thus a largely amorphous, atactic polymer is the expected outcome. youtube.com While specialized catalysts and polymerization conditions (e.g., coordination or anionic polymerization) can produce isotactic or syndiotactic polystyrene, such specific applications for this compound have not been extensively reported in the literature.

The tacticity of the polymer can be experimentally determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By analyzing the chemical shifts of the polymer backbone protons or carbons, the relative abundance of different stereochemical triads (sequences of three monomer units) can be quantified.

Illustrative NMR Data for Tacticity Analysis

| Triad Sequence | Description | Expected Chemical Shift Range (ppm) | Hypothetical Relative Abundance (%) |

|---|---|---|---|

| mm | Isotactic | 145.2 - 145.0 | 25 |

| mr | Heterotactic | 145.0 - 144.8 | 50 |

| rr | Syndiotactic | 144.8 - 144.6 | 25 |

This table is a hypothetical representation for illustrative purposes and is based on typical values for atactic vinyl polymers.

Derivatization and Functionalization Strategies for 1 4 Vinylphenyl 1h 1,2,4 Triazole and Its Polymers

Chemical Transformations and Substitutions on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is a key component that imparts desirable properties such as thermal stability and coordination ability to the polymer. eurekalert.org Its modification is a primary route to tune the final material's characteristics.

Functionalization at Nitrogen Atoms (N2, N4)

The nitrogen atoms within the 1,2,4-triazole ring offer sites for electrophilic substitution, most notably alkylation and arylation. While the N1 position is occupied by the vinylphenyl group, the N2 and N4 positions are available for further functionalization. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituent on the incoming electrophile.

Alkylation of 1,2,4-triazoles can be achieved using various alkyl halides. Studies on the alkylation of 1,2,4-triazole itself have shown that the reaction can yield a mixture of N1 and N4-alkylated isomers, with the ratio depending on the reaction conditions. For 1-substituted triazoles, such as 1-(4-vinylphenyl)-1H-1,2,4-triazole, alkylation is expected to occur at the N2 or N4 position. The use of specific bases and solvents can influence the regioselectivity of this transformation. For instance, the alkylation of 1,2,4-triazole-3-thiones has been shown to be regioselective, with S-alkylation occurring under neutral conditions and a mixture of S- and N-alkylation products forming in alkaline media. nih.gov While specific studies on the N2 and N4 alkylation of this compound are not extensively documented, the general principles of triazole chemistry suggest that these positions are amenable to such modifications.

Arylation of the triazole ring, particularly at the N2 position, can be achieved through copper-catalyzed cross-coupling reactions. For example, the Cu(I)-catalyzed reaction of 1,2,3-triazoles with aryl halides is a known method for N2-arylation. frontiersin.org Similar strategies could potentially be adapted for the N-arylation of this compound at the N2 and N4 positions, providing a pathway to introduce various aromatic functionalities.

Functionalization at Carbon Positions

The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are generally less reactive towards electrophilic substitution than the nitrogen atoms. However, they can be functionalized through deprotonation followed by reaction with an electrophile, a strategy known as directed metalation. The use of strong bases like organolithium reagents or lithium amides can facilitate the deprotonation of the C-H bonds, creating a nucleophilic center for subsequent reactions.

Recent studies have demonstrated the selective zincation or magnesiation of N-substituted 1,2,4-triazoles at the C5 position using 2,2,6,6-tetramethylpiperidyl (TMP) bases. acs.org This approach allows for the introduction of a variety of electrophiles, including iodine, allylic bromides, and benzoyl chloride, leading to 5-substituted 1,2,4-triazoles in good yields. acs.org Furthermore, C-H activation strategies catalyzed by transition metals like palladium offer another avenue for the functionalization of the triazole ring's carbon positions. For instance, the 1,2,4-triazole moiety can act as a directing group for Ru-catalyzed C-H arylation. rsc.org

Modification of the Vinylphenyl Group for Tunable Reactivity and Properties

The vinyl group of this compound is the primary site for polymerization. However, it can also be a handle for various chemical modifications to alter the monomer's reactivity or introduce specific functionalities prior to polymerization.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for the modification of vinyl groups. researchgate.netwikipedia.org The Heck reaction allows for the coupling of the vinylphenyl group with aryl or vinyl halides, leading to the formation of stilbene-like structures. sctunisie.org This modification can be used to extend the conjugation of the monomer, which is particularly relevant for applications in organic electronics. The stereoselectivity of the Heck reaction is a key consideration, often favoring the formation of the trans-isomer. organic-chemistry.org

Another important reaction for modifying diene systems is the Diels-Alder reaction, a [4+2] cycloaddition. While the vinylphenyl group itself is a dienophile, it can participate in Diels-Alder reactions with suitable dienes. This reaction can be used to introduce cyclic structures into the monomer, potentially altering its thermal and mechanical properties upon polymerization. The reversibility of the Diels-Alder reaction at elevated temperatures can also be exploited to create dynamic covalent materials. rsc.orgacs.org

Post-Polymerization Functionalization of Poly[this compound]

Post-polymerization modification is a versatile strategy to introduce functional groups onto a pre-existing polymer backbone. researchgate.net This approach allows for the synthesis of a wide range of functional polymers from a single parent polymer, poly[this compound].

The triazole rings pendant to the polymer chain serve as excellent sites for functionalization. Similar to the monomer, the N2 and N4 positions of the triazole units can be targeted for alkylation or other electrophilic substitutions. This allows for the introduction of a high density of functional groups along the polymer chain. For instance, the protonation of poly(1-vinyl-1,2,4-triazole) with acids leads to the formation of energetic polymer salts.

Furthermore, the phenyl rings of the polymer backbone can also be functionalized, for example, through electrophilic aromatic substitution reactions like sulfonation or nitration, although harsh reaction conditions might lead to polymer degradation. A more controlled approach would be the copolymerization of this compound with a functional comonomer, followed by the selective modification of the functional groups on the comonomer units.

Grafting of polymer chains onto the poly[this compound] backbone is another powerful post-polymerization modification technique. This can be achieved by introducing initiation sites onto the polymer and then polymerizing a second monomer from these sites, leading to the formation of graft copolymers with potentially novel morphologies and properties.

Synthesis of Conjugated Systems incorporating this compound Units

The incorporation of the this compound unit into conjugated polymer backbones is of significant interest for the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the 1,2,4-triazole ring makes it an attractive building block for creating donor-acceptor conjugated systems.

One approach to synthesize such conjugated polymers is through the polymerization of appropriately functionalized monomers derived from this compound. For instance, by modifying the vinylphenyl group using a Heck reaction to introduce another polymerizable group, bifunctional monomers can be created that can be used in step-growth polymerization reactions like Suzuki or Stille coupling.

Investigation of 1 4 Vinylphenyl 1h 1,2,4 Triazole and Its Polymers in Advanced Materials Science Paradigms

Polymer Electrolyte Membrane Fuel Cells (PEMFCs) Research

The quest for efficient and stable polymer electrolyte membranes is a critical aspect of advancing PEMFC technology, particularly for operation at elevated temperatures under anhydrous (water-free) conditions. wikipedia.org Polymers containing 1,2,4-triazole (B32235) moieties have emerged as promising candidates for these applications. nih.govmdpi.com

Design of Proton-Conducting Membranes incorporating Poly[1-(4-vinylphenyl)-1H-1,2,4-triazole]

Poly[this compound] is a key component in the design of proton-conducting membranes for PEMFCs. The incorporation of the 1,2,4-triazole ring, with its three nitrogen atoms and alternating single and double bonds, facilitates proton transfer. nih.gov This is crucial for the development of membranes that can operate efficiently at temperatures above 100°C without the need for water, a significant advantage over traditional Nafion membranes. nih.govmdpi.com

Research has demonstrated that membranes based on copolymers of 1-vinyl-1,2,4-triazole (B1205247) exhibit high proton conductivity, reaching values of 10⁻¹–10⁻² S/cm at temperatures between 120–150 °C in an anhydrous state. nih.govmdpi.com These materials also show enhanced thermal stability up to 300–330 °C and improved electrochemical stability. nih.gov The synthesis of poly(1-vinyl-1,2,4-triazole) (PVTri) via free radical polymerization has been successfully achieved, yielding high molecular weight polymers suitable for membrane fabrication. capes.gov.brresearchgate.net

The following table summarizes the key characteristics of proton-conducting membranes based on poly-1-vinyl-1,2,4-triazole.

| Property | Value | Conditions |

| Max. Proton Conductivity | 10⁻¹–10⁻² S/cm | 120–150 °C, anhydrous |

| Thermal Stability | Up to 300–330 °C | |

| Electrochemical Stability | Up to 3–4 V |

Strategies for Anhydrous Proton Transport Enhancement within Poly(1,2,4-triazole) Architectures

A primary strategy for enhancing anhydrous proton transport in poly(1,2,4-triazole)-based membranes is through doping with acids. researchgate.net The nitrogen atoms in the triazole ring can be protonated by strong acids, creating charge carriers and facilitating proton hopping through the polymer matrix. This mechanism, known as structural diffusion, is similar to that observed in imidazole-based systems but is considered more efficient in triazoles due to the electronic structure of the ring. nih.govmdpi.com

Copolymerization is another effective strategy. By copolymerizing 1-vinyl-1,2,4-triazole with acidic monomers, materials are created where the N-heterocycles act as proton solvents and the acidic groups serve as proton-donating sites. nih.govmdpi.com This approach leads to high proton conductivity at elevated temperatures under anhydrous conditions. mdpi.com For instance, novel block copolymers based on 1-vinyl-1,2,4-triazole and its salts have been synthesized, demonstrating the versatility of this approach. mdpi.com

Furthermore, the creation of ternary hybrid materials, such as those combining a triazole, an inorganic oxide like TiO₂, and an acid like cesium hydrogen sulfate, has shown promise. nih.govacs.org These composites leverage acid-base interactions to create efficient proton conduction pathways. nih.govacs.org

Organic Electronics and Optoelectronic Materials

The unique electronic properties of the 1,2,4-triazole ring make it a valuable building block for materials used in organic electronics and optoelectronics. lifechemicals.commdpi.comnih.gov These materials find applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and data storage. lifechemicals.com

Role in Electron-Transporting and Hole-Blocking Layers in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs) utilizing 1,2,4-Triazole Units

In OLEDs, materials based on 1,2,4-triazole have been investigated for their utility as electron-transporting materials (ETMs) and hole-blocking layers (HBLs). acs.org The electron-deficient nature of the triazole ring facilitates electron transport. While some early studies showed that certain 1,2,4-triazole compounds had lower brightness in OLEDs compared to devices without them, they were demonstrated to be effective hole blockers. acs.org This property is crucial for confining charge recombination to the desired emissive layer, thereby improving device efficiency.

The electron affinity (EA) of 1,2,4-triazole derivatives is intermediate between that of other common ETMs like oxadiazoles (B1248032) and triazines, making them a subject of continued research. acs.org Their ability to form stable amorphous films is also an important characteristic for device fabrication. acs.org

Applications in Organic Photovoltaic Cells and Data Storage Devices

The application of 1,2,4-triazole derivatives extends to organic photovoltaic cells. lifechemicals.com The electron-accepting properties of the triazole moiety can be harnessed in the design of acceptor materials in bulk heterojunction solar cells. Furthermore, the inherent charge-trapping capabilities of some triazole-based systems make them interesting candidates for organic data storage devices. The ability to switch between different stable electronic states is a key requirement for memory applications.

Exploration in Optical Waveguide Materials

Recent research has uncovered the potential of 4-aryl-4H-1,2,4-triazole-based supramolecular structures to act as optical waveguides. rsc.org These organized, ribbon-like aggregates can propagate photoluminescence, opening up possibilities for their use in integrated photonic circuits and sensors. rsc.org Additionally, polymer optical waveguide sensors have been developed using iron-amino-triazole molecular complexes. nih.gov These sensors can detect changes in ambient temperature, demonstrating the potential for creating multifunctional sensing devices by combining triazole complexes with polymer optical waveguides. nih.gov

Metal Nanoparticle Stabilization and Synthesis

The triazole moieties within the polymer structure play a pivotal role in the synthesis and stabilization of metal nanoparticles, a cornerstone of nanotechnology for creating materials with novel catalytic, optical, and electronic properties.

Poly[this compound] as a Stabilizing Agent for Metal Nanoparticles (e.g., Ag, Au, Cu, Fe)

Poly(1-vinyl-1,2,4-triazole) (PVT), a structural analogue of poly[this compound], has demonstrated exceptional capability as a stabilizing agent in the formation of various metal nanoparticles. researchgate.netnih.gov The nitrogen atoms in the triazole rings act as strong ligands for transitional and noble metal ions, ensuring effective stabilization and preventing the aggregation of the nascent nanoparticles. researchgate.net This has been successfully applied to a range of metals.

For instance, gold nanoparticles (AuNPs) with sizes ranging from 1 to 11 nm have been synthesized in the presence of PVT. nih.govmdpi.com The size of these nanoparticles can be controlled by adjusting the ratio of the vinyl-triazole monomer to the gold salt concentration during synthesis. researchgate.netnih.gov Similarly, PVT-based materials are effective in creating stable silver nanoparticle (AgNPs) composites. researchgate.netnih.gov Research has also documented the high stabilizing ability of PVT and its copolymers in the formation of copper (Cu) and iron (Fe) nanoparticles. researchgate.netnih.gov In the case of iron, copolymers of 1-vinyl-1,2,4-triazole have been used to produce nanocomposites containing iron oxide nanoparticles with diameters ranging from 1 to 14 nm. researchgate.net

The following table summarizes findings on the stabilization of different metal nanoparticles using PVT.

Mechanism of Polymer-Assisted Nanoparticle Formation and Control

The mechanism of stabilization by poly[this compound] and its analogues is rooted in the coordination chemistry of the triazole ring. The process can be understood through several key steps:

Complexation: The nitrogen atoms of the triazole rings possess lone pairs of electrons, allowing them to act as effective coordination sites for metal ions (precursors to nanoparticles). nih.gov This forms metal-polymer complexes within the solution.

Nucleation: A reducing agent is introduced, or a method like radiation is used, to reduce the metal ions to their zero-valent state (Mⁿ⁺ → M⁰). researchgate.netresearchgate.net This initiates the nucleation of metal atoms, which begin to form small clusters.

Stabilization and Growth Control: The polymer chains envelop the growing nanoparticles. The strong coordination bonds between the triazole units and the surface atoms of the nanoparticles prevent them from aggregating into larger, unstable particles. mdpi.comnih.gov This steric and electronic stabilization effectively controls the growth, leading to nanoparticles with a defined size range and narrow distribution. researchgate.net The polymer acts as a "shell" around the metallic "core," ensuring the stability of the colloidal dispersion. researchgate.net

Advanced Functional Polymer Design and Application

The unique chemical structure of this compound and its polymers opens avenues for the creation of sophisticated materials with tailored functionalities for a variety of advanced applications.

Integration into Metal-Organic Frameworks (MOFs) Research

Ligands containing the 1,2,4-triazole moiety are extensively used in the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, forming porous structures. The triazole group is a particularly effective linker due to its ability to bridge multiple metal centers. mdpi.com

Derivatives such as bis(carboxyphenyl)-1,2,4-triazole and trans-4,4′-azo-1,2,4-triazole have been employed to create novel MOFs with copper, cobalt, zinc, and iron. rsc.orgresearchgate.net The resulting frameworks can exhibit interesting properties like guest-induced structural transformations and solvatochromism. rsc.org The vinyl group on this compound offers a potential site for post-synthetic modification within the MOF structure, allowing for the introduction of further functionalities. The integration of such triazole-based ligands is a promising strategy for developing flexible and functional MOFs for applications in gas storage and separation. mdpi.comresearchgate.net

Development of Materials for Sensors and Catalysis

The functional groups and structure of poly[this compound] and related materials make them suitable for sensor and catalysis applications. nih.gov

Catalysis: MOFs constructed from triazole-based ligands have shown catalytic activity. For example, a copper-based MOF with a bis(carboxyphenyl)-1,2,4-triazole ligand was found to be an effective catalyst for the oxidation of cyclohexene. researchgate.net Furthermore, copper nanoparticles stabilized by polymers can serve as catalysts for reactions like the synthesis of 1,2,3-triazoles. acs.orgnih.gov Composite particles made from 1-vinyl-1,2,4-triazole and TiO₂ have been used for the photocatalytic decolorization of dyes. ulakbim.gov.tr

Sensors: The development of functional materials for sensors is a noted application for 1,2,4-triazole derivatives. nih.gov The ability of the triazole rings to interact with various molecules and ions, combined with the electronic properties of the polymer backbone, can be harnessed to create chemosensors. Nitrogen-rich aromatic compounds are foundational components for crafting fluorescent sensors. mdpi.com

Considerations for High Nitrogen Content Materials in Specialized Applications

The high nitrogen content of the 1,2,4-triazole ring is a defining characteristic that imparts specific properties valuable in specialized fields. mdpi.com

Energetic Materials: Nitrogen-rich compounds are of significant interest in the development of high-energy-density materials (HEDMs). nih.govmdpi.com The formation of N₂ gas, a very stable molecule, upon decomposition releases a large amount of energy. Polymers based on triazoles are investigated as potential energetic binders, which must possess high thermal and chemical stability to safely incorporate other energetic components. uni-muenchen.de

Proton-Conducting Membranes: Polymers and copolymers of 1-vinyl-1,2,4-triazole are promising for creating proton-conducting membranes for use in fuel cells, especially for operation at high temperatures and under anhydrous (water-free) conditions. nih.govresearchgate.net The nitrogen atoms in the triazole rings can participate in hydrogen bonding networks, facilitating the transport of protons across the membrane. These polymers exhibit high thermal stability (up to 300–350 °C) and can achieve high ionic conductivity, making them suitable for next-generation energy technologies. nih.gov

The following table lists the chemical compounds mentioned in this article.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of greener, more efficient, and economically viable synthetic routes. Current research in the broader field of triazole synthesis points towards several promising directions. researchgate.netzsmu.edu.ua Methods such as microwave-assisted synthesis, solid-phase organic synthesis (SPOS), and the use of multicomponent reactions are being explored to increase yields, reduce reaction times, and minimize waste. researchgate.netresearchgate.netarkat-usa.org

Future research will likely focus on adapting these sustainable methodologies for 1-(4-vinylphenyl)-1H-1,2,4-triazole. Key areas of investigation include:

Green Chemistry Approaches : Implementing principles of green chemistry, such as using environmentally benign solvents, developing reusable catalysts, and designing energy-efficient reaction conditions, is a priority. rsc.org The goal is to create synthetic pathways that are not only high-yielding but also have a minimal environmental footprint. rsc.orgnih.gov

Solid-Phase Synthesis : Traceless solid-phase synthesis offers a streamlined approach, simplifying purification and allowing for the potential automation of the process, which is highly advantageous for creating libraries of related compounds for screening and optimization. arkat-usa.org

Flow Chemistry : Continuous flow reactors could provide a safer, more consistent, and highly scalable method for producing the monomer, overcoming the limitations of batch processing.

Development of Advanced Polymer Architectures and Composites with this compound Moieties

The presence of the vinylphenyl group allows for the creation of a wide array of polymeric materials. Research into the polymerization of the simpler 1-vinyl-1,2,4-triazole (B1205247) (VTA) has already demonstrated the versatility of the triazole moiety in polymer science. researchgate.netresearchgate.net Future work on poly(this compound) will build upon this foundation.

Controlled Polymerization Techniques : Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization will be crucial for synthesizing polymers with well-defined architectures, such as block copolymers, star polymers, and graft copolymers. mdpi.com This control over macromolecular structure is essential for tuning the material's properties for specific applications.

Copolymers : Copolymerization of this compound with other monomers (e.g., N-vinylpyrrolidone, acrylic acid) can yield materials with a combination of properties, such as enhanced solubility, thermal stability, and specific functionalities. researchgate.netresearchgate.net

Nanocomposites : The triazole rings are excellent ligands for coordinating with metal ions, making the polymer an ideal matrix for the in-situ synthesis of metal and metal oxide nanoparticles (e.g., Au, Ag, TiO2). researchgate.netmdpi.comulakbim.gov.tr These nanocomposites have potential applications in catalysis, sensing, and antimicrobial coatings. Research has shown that poly(1-vinyl-1,2,4-triazole) is a highly effective stabilizer for such nanoparticles. researchgate.netmdpi.com

| Polymer Architecture/Composite | Potential Monomers/Components | Potential Properties & Applications |

| Homopolymer | This compound | High thermal stability, proton conductivity. nih.gov |

| Block Copolymers | with N-vinylpyrrolidone, Vinyl acetate | Amphiphilic materials, self-assembly for drug delivery. mdpi.com |

| Metal Nanocomposites | with Silver (Ag), Gold (Au), Titanium Dioxide (TiO2) | Antibacterial coatings, catalysis, photocatalysis. researchgate.netmdpi.comulakbim.gov.tr |

| Proton-Conducting Membranes | with Sulfonated polymers, Phosphoric acid | High-temperature fuel cells. researchgate.netnih.gov |

Integration with Biomimetic and Smart Material Systems

The unique properties of the 1,2,4-triazole (B32235) ring, such as its ability to form hydrogen bonds, its dipole character, and its biocompatibility, make it an attractive component for advanced functional materials. nih.govnih.gov

Smart Materials : These polymers are promising candidates for "smart" materials that respond to external stimuli. For example, their high thermal stability and proton-conducting capabilities make them suitable for developing anhydrous proton-exchange membranes for high-temperature fuel cells. researchgate.netresearchgate.netnih.gov The incorporation of the phenyl group is expected to enhance the mechanical and thermal properties of these membranes compared to those based on poly(1-vinyl-1,2,4-triazole).

Advanced Spectroscopic and Characterization Techniques for In-depth Understanding of Structure-Function Relationships

A deep understanding of how the molecular structure of this compound and its polymers dictates their macroscopic properties is crucial for designing new materials.

Spectroscopic and Microscopic Analysis : A combination of techniques is essential for full characterization. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the monomer and resulting polymers. researchgate.netulakbim.gov.trnih.gov Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to study the morphology of composites and polymer blends. ulakbim.gov.trnih.gov

Thermal and Mechanical Analysis : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymers, which is critical for applications in high-temperature environments. nih.gov

Computational Modeling : In silico studies, such as Density Functional Theory (DFT) calculations, are increasingly used to predict molecular geometries, electronic properties, and interactions. researchgate.netnih.gov Molecular dynamics simulations can provide insights into the binding modes of these polymers with other molecules or their self-assembly behavior, guiding the rational design of new materials with desired functions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-vinylphenyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, vinylphenyl-substituted triazoles are often prepared by reacting 4-vinylphenyl hydrazine derivatives with nitriles or thioamides in acidic media. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect yield due to steric and electronic effects of the vinyl group. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Data Insight : In analogous triazole syntheses, yields drop from 75% to 45% when replacing electron-withdrawing substituents with bulky groups like vinyl, highlighting the need for optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., triazole ring planarity, vinyl-phenyl torsion angles) .

- NMR spectroscopy : -NMR can distinguish between 1,2,4-triazole isomers via coupling patterns of aromatic protons. The vinyl group’s -NMR signals (δ 5.2–6.8 ppm) and -NMR peaks (δ 110–140 ppm) are diagnostic .

- IR spectroscopy : Absorptions at 3100–3050 cm (C-H stretching of triazole) and 1600–1500 cm (C=C vinyl) confirm functional groups .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (toluene) reveals moderate solubility in DMSO (>50 mg/mL). Stability studies (TGA/DSC) show decomposition above 200°C, suggesting compatibility with high-temperature reactions. Store at 2–8°C under inert gas to prevent vinyl group polymerization .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. The vinyl group’s electron-withdrawing effect reduces triazole ring electron density, validated by XPS (N 1s binding energy ~399.5 eV) .

- Data Contradiction : Experimental HOMO-LUMO gaps (UV-Vis) may differ by 0.2–0.5 eV due to solvent effects, requiring corrections using the conductor-like polarizable continuum model (C-PCM) .

Q. What strategies resolve contradictory bioactivity data for this compound derivatives in enzymatic assays?

- Methodological Answer :

- Statistical error analysis : Apply Chauvenet’s criterion to exclude outliers in IC measurements .

- Dose-response refinement : Use nonlinear regression (Hill equation) to account for cooperative binding effects.

- Control experiments : Test for nonspecific binding via competitive assays with known inhibitors (e.g., ketoconazole for CYP450) .

Q. How can the vinyl group’s reactivity be exploited to functionalize this compound for polymer-supported catalysis?

- Methodological Answer : The vinyl moiety undergoes radical polymerization or thiol-ene "click" reactions. For example:

- RAFT polymerization : Initiate with AIBN in DMF to generate triazole-functionalized polymers (PDI < 1.2).

- Post-functionalization : React with thiols (e.g., mercaptoacetic acid) to introduce carboxylate groups for metal coordination .

- Data Insight : GPC analysis shows MW increases from 5 kDa to 20 kDa after polymerization, with retained triazole ring integrity (FT-IR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.